

Spectroscopic Data of 1-Bromo-2,2,5-trimethylhexane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-2,2,5-trimethylhexane

Cat. No.: B1528752

[Get Quote](#)

Abstract: This technical guide provides a detailed overview of the predicted spectroscopic data for **1-Bromo-2,2,5-trimethylhexane** (CAS No. 1466562-36-6). Due to the absence of experimentally acquired spectra for this compound in publicly accessible databases, this document focuses on theoretically predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, it includes standardized experimental protocols for the acquisition of such data, intended to serve as a practical reference for researchers.

Introduction

1-Bromo-2,2,5-trimethylhexane is a halogenated alkane with the molecular formula $C_9H_{19}Br$. [1] As with many organic compounds, spectroscopic analysis is essential for its structural elucidation and characterization. This guide presents a predictive analysis of its 1H NMR, ^{13}C NMR, IR, and MS spectra to aid researchers in the identification and characterization of this molecule. The provided experimental protocols are generalized for the analysis of liquid haloalkanes and can be adapted for specific instrumentation.

Predicted Spectroscopic Data

The following data are predicted based on the chemical structure of **1-Bromo-2,2,5-trimethylhexane** and established spectroscopic principles.

2.1. Predicted 1H NMR Data

The ^1H NMR spectrum is predicted to show five distinct signals, corresponding to the five sets of chemically non-equivalent protons in the molecule.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Proton Assignment
~ 3.3 - 3.5	Singlet (s)	2H	-CH ₂ -Br (a)
~ 1.6 - 1.8	Multiplet (m)	1H	-CH(CH ₃) ₂ (e)
~ 1.4 - 1.6	Multiplet (m)	2H	-CH ₂ -CH ₂ - (c)
~ 1.2 - 1.4	Multiplet (m)	2H	-C(CH ₃) ₂ -CH ₂ - (b)
~ 1.05	Singlet (s)	6H	-C(CH ₃) ₂ - (d)
~ 0.90	Doublet (d)	6H	-CH(CH ₃) ₂ (f)

Structure for Proton Assignment:

2.2. Predicted ^{13}C NMR Data

The proton-decoupled ^{13}C NMR spectrum is expected to display eight unique signals, as two of the methyl carbons are chemically equivalent.[2][3]

Predicted Chemical Shift (δ , ppm)	Carbon Assignment
~ 50 - 55	-CH ₂ -Br
~ 45 - 50	-C(CH ₃) ₂ -
~ 40 - 45	-CH ₂ -C(CH ₃) ₂
~ 35 - 40	-CH-CH ₂ -
~ 30 - 35	-C(CH ₃) ₂
~ 25 - 30	-CH(CH ₃) ₂
~ 20 - 25	-CH(CH ₃) ₂

2.3. Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will primarily show absorptions corresponding to C-H and C-Br bond vibrations.

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
2960 - 2850	C-H stretch (alkane)	Strong
1470 - 1450	C-H bend (methylene/methyl)	Medium
1385 - 1365	C-H bend (gem-dimethyl)	Medium
690 - 515	C-Br stretch	Strong

2.4. Predicted Mass Spectrometry (MS) Data

In electron ionization mass spectrometry (EI-MS), the molecule will fragment in predictable ways. A key feature will be the presence of two molecular ion peaks of nearly equal intensity, M⁺ and M+2, due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).[4][5]

- Molecular Ion (M⁺): m/z ≈ 206 (for ⁷⁹Br) and 208 (for ⁸¹Br)
- Major Fragmentation Pathways:
 - Loss of Bromine: The most significant fragmentation is expected to be the cleavage of the C-Br bond, resulting in a carbocation at m/z = 127.[4] This is often the base peak.
$$[C_9H_{19}Br]^{+}\bullet \rightarrow [C_9H_{19}]^{+} + Br\bullet$$
 - Alpha-Cleavage: Cleavage of the C-C bond adjacent to the bromine atom.
 - Further Fragmentations: The [C₉H₁₉]⁺ ion will likely undergo further fragmentation, leading to smaller alkyl cations. A prominent peak at m/z = 57, corresponding to a tert-butyl cation, is expected from cleavage of the C4-C5 bond.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid sample like **1-Bromo-2,2,5-trimethylhexane**.

3.1. Protocol for ¹H and ¹³C NMR Spectroscopy

- Sample Preparation:

- Dissolve approximately 5-20 mg of the liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry vial.[6]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if one is not already present in the solvent.
- Transfer the solution to a clean 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette into the NMR tube.[7]

- Instrument Setup:

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity, which maximizes spectral resolution. This is typically an automated process.[8]
- Tune and match the probe for the appropriate nucleus (^1H or ^{13}C).

- Data Acquisition:

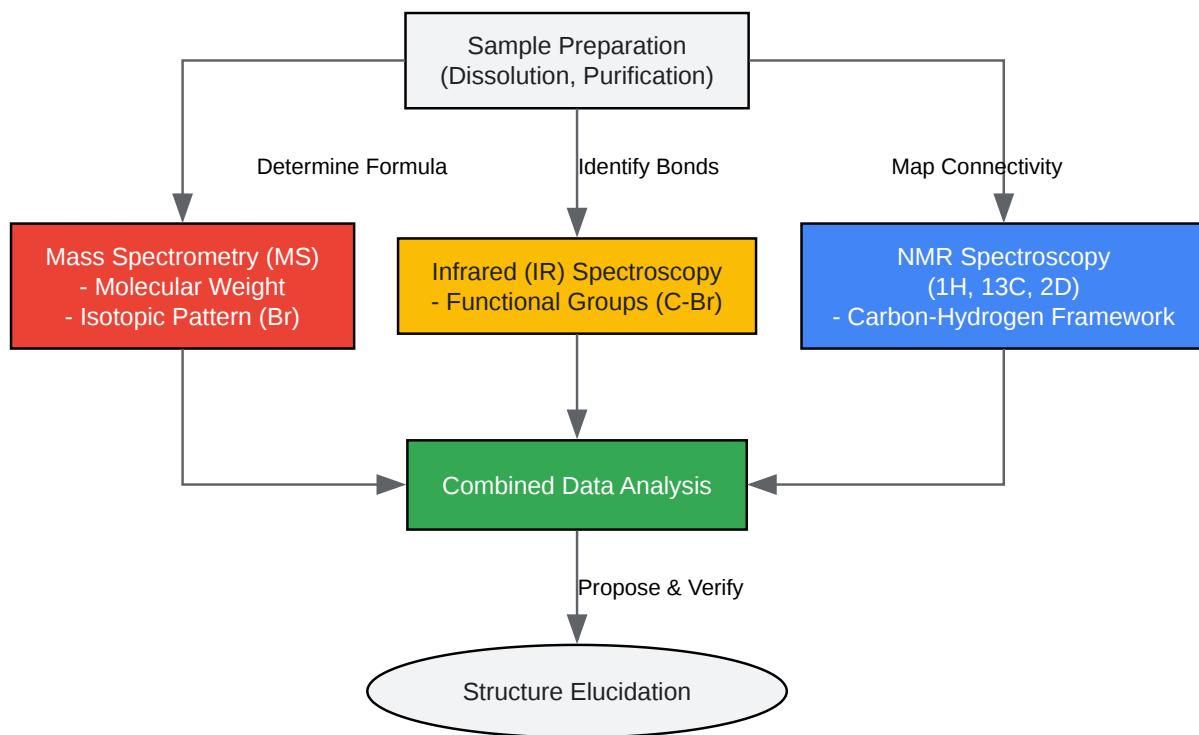
- For ^1H NMR, acquire the free induction decay (FID) using a standard pulse sequence. Typically, 16 to 64 scans are sufficient for a sample of this concentration.
- For ^{13}C NMR, use a proton-decoupled pulse sequence.[9] A greater number of scans (e.g., 1024 or more) and a suitable relaxation delay (e.g., 1-2 seconds) will be necessary due to the low natural abundance of ^{13}C and longer relaxation times.[8][10]

- Data Processing:

- Apply a Fourier transform to the FID to generate the spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.

- Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons for each signal.[11]

3.2. Protocol for FT-IR Spectroscopy


- Sample Preparation (Neat Liquid):
 - Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., NaCl, KBr) are clean by wiping with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.[12]
 - Place a single drop of the neat liquid sample onto the center of the ATR crystal or onto one salt plate. If using salt plates, place the second plate on top and gently press to create a thin film.[13][14]
- Data Acquisition:
 - Acquire a background spectrum of the clean, empty accessory. This will be automatically subtracted from the sample spectrum.
 - Place the prepared sample into the instrument's sample compartment.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .[13]
- Data Processing:
 - The instrument software will perform a background subtraction.
 - Perform a baseline correction if necessary.
 - Label the significant peaks with their wavenumbers.

3.3. Protocol for Mass Spectrometry

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 10-100 $\mu\text{g/mL}$) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[15]
 - Ensure the final solution is free of non-volatile salts or buffers, which can interfere with ionization and contaminate the instrument.[15]
 - Filter the sample if any particulate matter is present.
- Instrument Setup:
 - Choose an appropriate ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). EI is common for relatively small, volatile molecules like this one.
 - Set the mass analyzer to scan a suitable m/z range (e.g., 40-300 amu).
- Data Acquisition:
 - Introduce the sample into the mass spectrometer. For a liquid sample with EI, this is often done via a gas chromatography (GC-MS) system or a direct insertion probe.[16]
 - Acquire the mass spectrum.
- Data Analysis:
 - Identify the molecular ion peak (M^+) and the $\text{M}+2$ peak to confirm the presence of bromine.
 - Analyze the fragmentation pattern to identify major fragment ions and correlate them with the molecular structure.[17]

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an unknown organic compound.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-2,2,5-trimethylhexane | C9H19Br | CID 66050363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH₃)₂CHCH₂Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. savemyexams.com [savemyexams.com]
- 6. [How To](http://chem.rochester.edu) [chem.rochester.edu]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. A ¹³C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. researchgate.net [researchgate.net]
- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 17. acdlabs.com [acdlabs.com]
- To cite this document: BenchChem. [Spectroscopic Data of 1-Bromo-2,2,5-trimethylhexane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1528752#spectroscopic-data-of-1-bromo-2-2-5-trimethylhexane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com